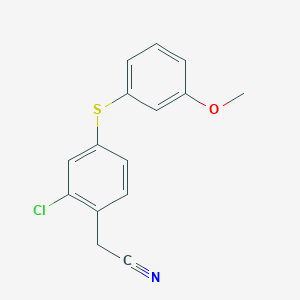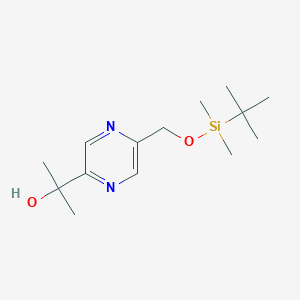
2-Chloro-6-nitro-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-nitro-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro, nitro, and phenyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitro-3-phenylquinoline typically involves the nitration of 2-chloro-3-phenylquinoline. This can be achieved by treating 2-chloro-3-phenylquinoline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-6-nitro-3-phenylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-nitro-3-phenylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-nitro-3-phenylquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chloro group can facilitate binding to specific enzymes or receptors, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: Lacks the nitro and phenyl groups, making it less versatile in terms of chemical reactivity.
6-Nitroquinoline: Lacks the chloro and phenyl groups, which may reduce its biological activity.
3-Phenylquinoline: Lacks the chloro and nitro groups, affecting its chemical properties and applications.
Uniqueness: 2-Chloro-6-nitro-3-phenylquinoline is unique due to the presence of all three functional groups (chloro, nitro, and phenyl), which confer a combination of chemical reactivity and biological activity not found in the individual similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Eigenschaften
CAS-Nummer |
59412-15-6 |
|---|---|
Molekularformel |
C15H9ClN2O2 |
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
2-chloro-6-nitro-3-phenylquinoline |
InChI |
InChI=1S/C15H9ClN2O2/c16-15-13(10-4-2-1-3-5-10)9-11-8-12(18(19)20)6-7-14(11)17-15/h1-9H |
InChI-Schlüssel |
IYWUONBRVZZYML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)






![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)

![(3AR,8S,8aR)-tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B11840262.png)


![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)
